1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-23-14-11-12(18-17(22)19-15-5-4-10-24-15)7-8-13(14)20-9-3-2-6-16(20)21/h4-5,7-8,10-11H,2-3,6,9H2,1H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBMNOKCGWIIHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)NC2=CC=CS2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling
To circumvent isocyanate handling, 1,1'-carbonyldiimidazole (CDI) activates the aniline as an imidazolide intermediate. 3-Methoxy-4-(2-oxopiperidin-1-yl)aniline reacts with CDI in tetrahydrofuran (THF), forming a carbonylimidazolide species. Subsequent addition of thiophen-2-ylamine at room temperature affords the urea derivative in 65–78% yield. This approach minimizes side reactions and is scalable, though steric hindrance from the 2-oxopiperidinyl group may necessitate extended reaction times.
Alternative Synthetic Pathways
Curtius Rearrangement
A less conventional route involves the Curtius rearrangement of an acyl azide intermediate. For example, 3-methoxy-4-(2-oxopiperidin-1-yl)benzoyl azide undergoes thermal decomposition in toluene to generate an isocyanate, which reacts with thiophen-2-ylamine. While efficient, this method requires stringent temperature control to prevent decomposition.
Solid-Phase Synthesis
Recent advancements employ resin-bound strategies to streamline purification. The aniline precursor is immobilized on Wang resin, followed by on-resin urea formation using thiophen-2-yl isocyanate. Cleavage with trifluoroacetic acid (TFA) liberates the target compound with >90% purity, though scalability remains a limitation.
Optimization and Challenges
Regioselectivity in Piperidinone Installation
The electron-donating methoxy group directs electrophilic substitution to the para position, but competing reactions at the ortho site necessitate protecting group strategies. Acetylation of the hydroxyl group prior to piperidinone installation mitigates this issue, with subsequent deprotection under basic conditions.
Stability of the 2-Oxopiperidinyl Group
The lactam ring is susceptible to hydrolysis under acidic or basic conditions. Employing mild reagents like STAB for reductions and neutral pH during workup preserves the 2-oxopiperidinyl moiety.
Purification Challenges
The polar urea linkage complicates chromatographic separation. Silica gel modification with triethylamine or use of reverse-phase HPLC (C18 column, acetonitrile/water gradient) enhances resolution.
Chemical Reactions Analysis
1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The methoxy and thiophenyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound’s properties make it useful in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea can be compared with other similar compounds, such as:
1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-(phenyl)urea: This compound lacks the thiophenyl group, which may result in different chemical and biological properties.
1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-(pyridin-2-yl)urea:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in its analogs.
Biological Activity
1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound's structure comprises a methoxy group, a piperidinone moiety, and a thiophenyl urea group. This unique combination of functional groups is believed to contribute to its biological activity.
The primary mechanism of action for this compound appears to involve the inhibition of activated factor X (FXa) within the coagulation cascade. By inhibiting FXa, the compound effectively reduces thrombin generation, which is crucial for platelet aggregation and clot formation.
Key Mechanistic Insights:
- Target: Activated Factor X (FXa)
- Mode of Action: Direct FXa inhibitor
- Biochemical Pathways: Inhibition leads to reduced thrombin generation and subsequent effects on platelet aggregation.
Pharmacokinetics
Research indicates that this compound exhibits favorable pharmacokinetic properties:
- Bioavailability: High
- Clearance: Low
- Volume of Distribution: Small in both animal and human studies.
Antithrombotic Efficacy
Preclinical studies have demonstrated that this compound exhibits dose-dependent antithrombotic efficacy while preserving hemostasis. The inhibitory constant for FXa is reported to be as low as 0.08 nM, indicating a high potency.
Cellular Effects
While the compound does not directly affect platelet aggregation, its role in reducing thrombin levels indirectly inhibits this process. This suggests potential applications in managing conditions related to thrombosis.
Case Studies and Research Findings
Applications in Medicinal Chemistry
Given its biological activity, this compound is being explored as a lead compound for developing new anticoagulant therapies. Its ability to target specific pathways makes it a candidate for further pharmacological studies.
Q & A
Q. What are the common synthetic routes for synthesizing 1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the urea linkage via reaction of an isocyanate with an amine. For example, coupling 3-methoxy-4-(2-oxopiperidin-1-yl)aniline with thiophen-2-yl isocyanate under anhydrous conditions in dichloromethane .
- Step 2 : Introduction of the 2-oxopiperidinyl group through nucleophilic substitution or reductive amination, often using LiAlH₄ or catalytic hydrogenation .
- Purification : Chromatography (HPLC or column) and recrystallization are critical for isolating the pure compound .
Q. Which characterization techniques are essential for confirming the structural integrity of this compound?
Key methods include:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and urea bond formation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Chromatography : HPLC to assess purity (>95% threshold for biological assays) .
Q. How can researchers assess the compound’s stability under experimental storage conditions?
- Stress Testing : Expose the compound to varied pH (1–13), temperatures (4°C–60°C), and light to monitor degradation via HPLC .
- Kinetic Stability Studies : Track half-life in simulated physiological buffers (e.g., PBS at 37°C) .
Advanced Research Questions
Q. How can contradictory data regarding the compound’s biological activity be resolved?
- Mechanistic Studies : Use biochemical assays (e.g., enzyme inhibition kinetics) to validate target engagement. For example, compare IC₅₀ values across cell lines to rule off-target effects .
- Structural-Activity Relationship (SAR) Analysis : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy) to isolate critical functional groups .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes and reconcile discrepancies between in vitro and in silico results .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility while retaining potency .
- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots; block labile sites via fluorination or methyl shielding .
- Prodrug Design : Mask polar groups (e.g., urea) with ester linkages for enhanced bioavailability .
Q. How do computational methods predict interactions between this compound and biological targets?
- Molecular Docking : Use Schrödinger Suite or GROMACS to simulate binding to targets like kinases or GPCRs, focusing on hydrogen bonding with the urea moiety .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories to identify critical residue interactions .
- Free Energy Calculations : MM/PBSA or MM/GBSA to quantify binding affinities and prioritize analogs .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported enzyme inhibition profiles?
- Assay Standardization : Validate protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics independently .
- Cross-Laboratory Replication : Collaborate with independent labs to verify results under identical conditions .
Notes for Experimental Design
- Control Experiments : Include positive controls (e.g., known kinase inhibitors) and vehicle controls (DMSO) in bioassays .
- Dose-Response Curves : Use at least six concentrations spanning 3 logs to calculate accurate EC₅₀/IC₅₀ values .
- Reproducibility : Triplicate experiments with blinded analysis to mitigate bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
